3-[Methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione
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Overview
Description
3-[Methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione is a complex organic compound that features a unique combination of thiazole, pyridine, pyrrolidine, and benzothiazole moieties
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a core structure in the compound, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as biologically relevant purine bioisosteres , suggesting that they may interact with purine-binding proteins or enzymes in the body.
Mode of Action
It’s known that thiazolo[4,5-b]pyridines exhibit various biological activities, suggesting that they may interact with multiple targets in the body
Biochemical Pathways
Given the broad spectrum of pharmacological activities exhibited by thiazolo[4,5-b]pyridines , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to inflammation, microbial infection, and cancer, among others .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor activities . This suggests that the compound could have similar effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable precursor with thiourea in the presence of a base such as triethylamine.
Pyridine Annulation: The thiazole ring is then annulated to a pyridine ring through a series of condensation reactions.
Pyrrolidine Introduction: The pyrrolidine moiety is introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate with 1,2-benzothiazole-1,1-dione under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3-[Methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazole-pyridine core and exhibit similar biological activities.
Benzothiazoles: Compounds with the benzothiazole moiety are known for their antimicrobial and anticancer properties.
Pyrrolidine Derivatives: These compounds are widely studied for their pharmacological activities.
Uniqueness
3-[Methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione is unique due to its multi-functional structure, which allows it to interact with multiple biological targets and exhibit a broad spectrum of activities. Its combination of thiazole, pyridine, pyrrolidine, and benzothiazole moieties makes it a versatile compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-3-yl]-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-22(17-13-4-2-3-5-16(13)27(24,25)21-17)12-7-9-23(11-12)18-20-14-10-19-8-6-15(14)26-18/h2-6,8,10,12H,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLVSLRGZFQLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC3=C(S2)C=CN=C3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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